4-coumaroyl-CoA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Lignin: A major component of plant cell walls, providing structural support and protection

- Flavonoids: Pigments responsible for flower color and possessing various biological activities, such as antioxidant and anti-inflammatory properties

- Stilbenes: Compounds with various health benefits, including anti-cancer and anti-inflammatory properties

-Coumaroyl-CoA Ligase (4CL) and its Role

4-Coumaroyl-CoA is formed through the action of the enzyme 4-coumaroyl-CoA ligase (4CL). This enzyme plays a pivotal role in the phenylpropanoid pathway by catalyzing the conversion of 4-coumaric acid into 4-coumaroyl-CoA, which serves as a precursor for various downstream metabolites.

Research Applications of 4-Coumaroyl-CoA

The crucial role of 4-coumaroyl-CoA in plant secondary metabolism makes it a valuable target for various scientific research applications:

- Understanding plant defense mechanisms: Studying the regulation of 4CL activity can provide insights into how plants respond to stress and defend themselves against pathogens and herbivores .

- Metabolic engineering: By manipulating the expression and activity of 4CL, researchers can potentially engineer plants with enhanced production of specific secondary metabolites with desirable properties, such as improved nutritional value or resistance to disease .

- Developing herbicides: Inhibiting 4CL activity can disrupt the synthesis of lignin, a crucial component of plant cell walls, potentially leading to the development of new herbicides .

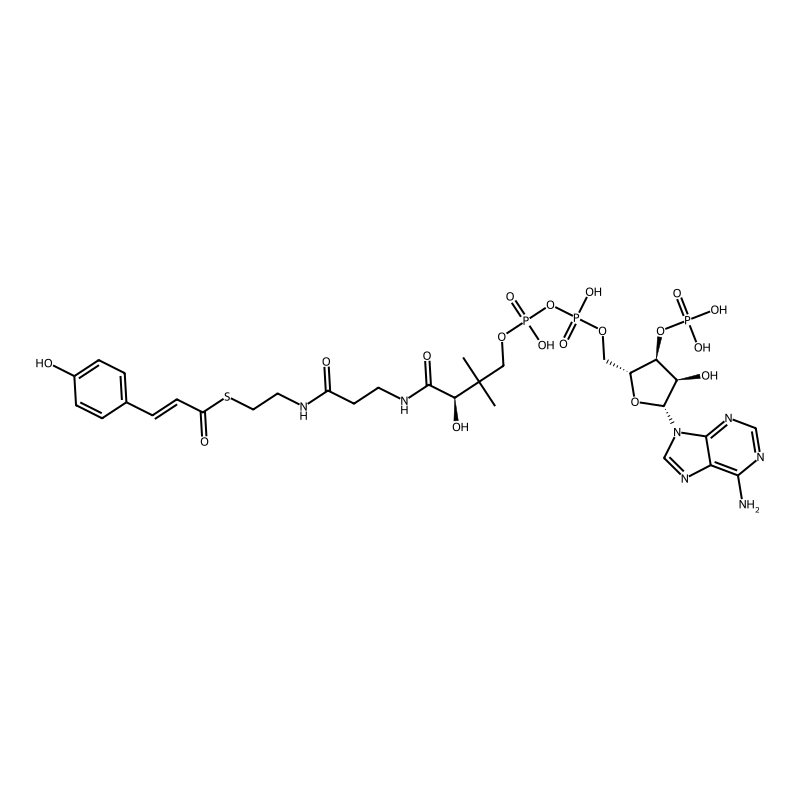

4-Coumaroyl-CoA is a thioester compound formed from coenzyme A and 4-coumaric acid. It is a significant intermediate in the biosynthesis of various natural products, including lignins, flavonoids, and other phenylpropanoids. The structure of 4-coumaroyl-CoA consists of a coenzyme A moiety linked to the 4-coumarate group, making it a crucial player in metabolic pathways that lead to the synthesis of important plant secondary metabolites .

4-Coumaroyl-CoA functions as an activated intermediate, providing the necessary energy and reactive group for various plant biosynthetic pathways. The thioester bond between coumaric acid and CoA allows this molecule to readily participate in condensation reactions with other substrates. Different enzymes recognize specific features of the 4-coumaroyl-CoA structure, enabling the initiation of diverse biosynthetic pathways depending on the cellular needs [].

The primary reaction involving 4-coumaroyl-CoA is catalyzed by the enzyme 4-coumarate:CoA ligase. This enzyme facilitates the conversion of 4-coumarate and coenzyme A into 4-coumaroyl-CoA, utilizing ATP as a cofactor. The reaction can be summarized as follows:

This reaction is pivotal in directing metabolic flux towards the biosynthesis of flavonoids and lignins, which are essential for plant structure and defense mechanisms .

4-Coumaroyl-CoA plays a crucial role in various biological activities, particularly in plant metabolism. It serves as a precursor for the synthesis of:

- Flavonoids: Compounds that contribute to pigmentation, UV protection, and antioxidant properties in plants.

- Lignins: Structural polymers that provide rigidity and resistance against pathogens.

- Isoflavonoids: Secondary metabolites with potential health benefits for humans, including anti-inflammatory and antioxidant effects.

Moreover, studies have indicated that 4-coumaroyl-CoA derivatives exhibit antimicrobial properties, enhancing plant defense against fungal infections .

The synthesis of 4-coumaroyl-CoA occurs through enzymatic pathways primarily involving:

- Phenylalanine Ammonia-Lyase: Converts phenylalanine to trans-cinnamate.

- Cinnamate 4-Hydroxylase: Hydroxylates trans-cinnamate to produce 4-hydroxycinnamate (4-coumarate).

- 4-Coumarate:CoA Ligase: Catalyzes the final step where 4-hydroxycinnamate is ligated with coenzyme A to form 4-coumaroyl-CoA.

These steps illustrate the integration of primary and secondary metabolic pathways in plants .

The applications of 4-coumaroyl-CoA extend beyond basic plant metabolism:

- Agricultural Biotechnology: Enhancing flavonoid production can improve crop resistance to pests and diseases.

- Pharmaceuticals: Compounds derived from 4-coumaroyl-CoA have potential therapeutic uses due to their antioxidant and anti-inflammatory properties.

- Food Industry: Flavonoids are utilized for their coloring properties and health benefits in food products.

Research continues to explore its role in metabolic engineering for increased production of beneficial phytochemicals .

Studies have shown that 4-coumaroyl-CoA interacts with various enzymes involved in secondary metabolism:

- Chalcone Synthase: Utilizes malonyl-CoA and 4-coumaroyl-CoA to produce chalcones, precursors to flavonoids.

- Anthocyanin Acyltransferases: Modify anthocyanins using coumaroyl derivatives, thus affecting color and stability in plants.

These interactions highlight the compound's versatility in influencing metabolic pathways critical for plant development and defense .

Several compounds share structural similarities with 4-coumaroyl-CoA, contributing to various biological functions. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Caffeoyl-CoA | Hydroxylation at position 3 | Precursor for caffeic acid derivatives |

| Feruloyl-CoA | Hydroxylation at position 5 | Involved in lignin biosynthesis |

| Sinapoyl-CoA | Methoxy group at position 6 | Important for UV protection |

| p-Coumaric Acid | Non-thioester form | Precursor for all coumaroyl derivatives |

Each of these compounds plays distinct roles in plant metabolism while sharing a common pathway leading back to the biosynthesis initiated by 4-coumaroyl-CoA. This highlights the uniqueness of 4-coumaroyl-CoA as a central hub in phenolic compound synthesis .

Central Position in Phenylpropanoid Pathway Flux Partitioning

4-Coumaroyl-CoA occupies a strategic position in the phenylpropanoid pathway, functioning as a key metabolic hub for the biosynthesis of numerous plant secondary metabolites. The biosynthetic route begins with phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). Subsequently, trans-cinnamic acid undergoes hydroxylation by cinnamate 4-hydroxylase (C4H) to form 4-coumaric acid (p-coumaric acid). The activation of 4-coumaric acid through thioesterification with coenzyme A, catalyzed by 4CL, yields 4-coumaroyl-CoA.

This central intermediate serves as a critical branch point from which carbon flux can be directed toward diverse metabolic fates. The distribution of metabolic flux at this junction significantly impacts plant development, environmental adaptation, and stress responses. Research using 13C isotope labeling in Arabidopsis stems has revealed the dynamic nature of phenylpropanoid metabolic flux, demonstrating that the availability of upstream precursors, including phenylalanine, can be a limiting factor for lignin biosynthesis. These findings highlight the crucial role of 4-coumaroyl-CoA in determining carbon allocation patterns within the phenylpropanoid network.

The strategic position of 4-coumaroyl-CoA makes it an attractive target for metabolic engineering approaches aimed at redirecting carbon flux toward specific products of interest. By manipulating the enzymes involved in 4-coumaroyl-CoA formation and utilization, researchers have successfully altered the balance between different branches of the phenylpropanoid pathway, leading to modified lignin content, enhanced flavonoid production, or increased accumulation of other valuable secondary metabolites.

Enzymatic Synthesis via 4-Coumarate:CoA Ligase (4CL) Isoforms

The formation of 4-coumaroyl-CoA is catalyzed by 4-coumarate:CoA ligase (4CL), which belongs to the adenylate-forming enzyme superfamily. This enzyme catalyzes the conversion through a two-step reaction mechanism:

- First, 4-coumaric acid reacts with ATP to form a 4-coumaroyl-AMP intermediate (adenylation), releasing pyrophosphate.

- Second, the thiol group of coenzyme A attacks the carbonyl carbon of the adenylate, resulting in the formation of 4-coumaroyl-CoA and the release of AMP (thioesterification).

The overall reaction can be represented as:

ATP + 4-coumarate + CoA → AMP + diphosphate + 4-coumaroyl-CoA

Most plant species possess multiple 4CL isoforms, which exhibit distinct substrate preferences, expression patterns, and physiological functions. For instance, Arabidopsis thaliana contains four characterized 4CL isoforms (At4CL1, At4CL2, At4CL3, and At4CL4), each with unique biochemical properties and biological roles. These isoforms have evolved through gene duplication events, with At4CL1 appearing to have originated much later by duplication of its structurally and functionally closest relative, At4CL2.

The differential expression of 4CL isoforms contributes to the specialized metabolic functions of various plant tissues. For example, At4CL1 and At4CL2 are predominantly expressed in lignifying cells, while At4CL3 exhibits a broader expression pattern and is more associated with flavonoid biosynthesis. This tissue-specific expression pattern allows plants to fine-tune the production of different phenylpropanoid derivatives according to developmental and environmental cues.

Substrate Specificity Profiling Across Plant Species

The substrate specificity of 4CL isoforms varies considerably across plant species, reflecting their diverse metabolic roles. These enzymes typically activate a range of hydroxycinnamic acids, including 4-coumaric acid, caffeic acid, ferulic acid, 5-hydroxyferulic acid, and sinapic acid, with different efficiencies and preferences.

The substrate specificity of 4CL isoforms is determined by specific amino acid residues that form the substrate binding pocket (SBP). In Arabidopsis thaliana At4CL2, researchers have identified 12 amino acid residues (Ile-252, Tyr-253, Asn-256, Met-293, Lys-320, Gly-322, Ala-323, Gly-346, Gly-348, Pro-354, Val-355, and Leu-356) that constitute a signature motif determining substrate specificity. Through targeted modification of these residues, researchers have created At4CL2 variants with altered substrate preferences, including the ability to activate ferulic acid, sinapic acid, or cinnamic acid.

Notably, the structure of the substrate binding pocket significantly influences which hydroxycinnamic acids can be accommodated. For example, bulky residues at positions 293 and 320 in At4CL2 prevent ferulic acid activation through steric interference with its 3-methoxy group. Similarly, residues Val-355 and Leu-356 interfere with the 5-methoxy group of sinapic acid, preventing its activation by wild-type At4CL2. These structural constraints explain the distinct substrate profiles observed among different 4CL isoforms.

Of particular interest is At4CL4, which possesses the rare ability to efficiently activate sinapic acid, besides the usual 4CL substrates. This unique substrate preference suggests a specialized metabolic function, potentially related to sinapate-containing phenolics biosynthesis. The existence of such specialized 4CL isoforms highlights the evolutionary diversification of these enzymes to fulfill specific metabolic needs.

ATP-Dependent Activation Mechanisms and Acyl-Adenylate Intermediates

The 4CL-catalyzed formation of 4-coumaroyl-CoA follows a two-step reaction mechanism characteristic of adenylate-forming enzymes. This mechanism involves significant conformational changes in the enzyme structure to accommodate the two half-reactions.

In the adenylation step, 4CL binds ATP and the hydroxycinnamic acid substrate, positioning them for nucleophilic attack of the carboxylate group on the α-phosphate of ATP. This reaction results in the formation of an acyl-adenylate intermediate (4-coumaroyl-AMP) and the release of pyrophosphate. The enzyme then undergoes a conformational change, repositioning the acyl-adenylate for the second half-reaction.

In the thioesterification step, the thiol group of coenzyme A attacks the carbonyl carbon of the acyl-adenylate, leading to the formation of the thioester bond and the release of AMP. This step completes the reaction, yielding 4-coumaroyl-CoA as the final product.

4CL shares conserved peptide motifs with other adenylate-forming enzymes, including firefly luciferases, non-ribosomal peptide synthetases, and acyl:CoA synthetases. These conserved regions include the AMP-binding domain, which contributes to ATP binding and adenylation, and other motifs involved in substrate recognition and catalysis.

The structural basis of 4CL substrate specificity has been investigated through homology modeling based on the crystal structure of the phenylalanine activation domain of gramicidin S synthetase (PheA). According to these models, specific interactions between the substrate and the amino acid residues lining the binding pocket determine the enzyme's substrate preference. For example, in At4CL2, the oxygen atom of the amide group of Asn-256 forms a hydrogen bond with the hydrogen atom of the 4-hydroxyl group of caffeic acid, stabilizing the orientation of the substrate within the binding pocket.

Understanding the molecular determinants of 4CL substrate specificity has important implications for metabolic engineering. By rationally modifying the substrate binding pocket, researchers can create 4CL variants with altered substrate preferences, potentially enabling the production of novel or enhanced levels of specific secondary metabolites.

Branch Point Regulation for Lignin vs. Flavonoid Biosynthesis

As a critical branch point in the phenylpropanoid pathway, 4-coumaroyl-CoA is subject to sophisticated regulatory mechanisms that determine its metabolic fate. The partitioning of this intermediate between lignin and flavonoid biosynthesis, among other pathways, is controlled at multiple levels, including transcriptional regulation, enzyme competition, metabolite feedback, and subcellular compartmentation.

Transcriptional regulation plays a major role in controlling the flux distribution at the 4-coumaroyl-CoA branch point. Various transcription factors, particularly members of the R2R3-MYB family, have been implicated in the regulation of phenylpropanoid metabolism. In grapevine, for instance, specific R2R3-MYB repressors differentially regulate various branches of the phenylpropanoid pathway. VvMYB4a and VvMYB4b primarily repress genes involved in the synthesis of small-weight phenolic compounds, while VvMYBC2-L1 and VvMYBC2-L3 target flavonoid biosynthesis genes. This transcriptional control allows plants to adjust the metabolic flux according to developmental and environmental cues.

The competition between different enzymes for 4-coumaroyl-CoA also significantly influences flux distribution. Several enzymes utilize 4-coumaroyl-CoA as a substrate, directing it toward different metabolic fates:

The differential expression and activity of these competing enzymes can significantly alter the partitioning of 4-coumaroyl-CoA between different metabolic fates. For example, in Arabidopsis, studies have shown that chalcone synthase (CHS) and cinnamoyl-CoA reductase (CCR) compete for 4-coumaroyl-CoA, directing flux toward flavonoid and lignin biosynthesis, respectively.

Metabolic modeling and isotope labeling studies have provided valuable insights into the dynamic nature of phenylpropanoid flux. Research using 13C-labeled phenylalanine in Arabidopsis stems has revealed that subcellular sequestration of pathway intermediates is necessary to maintain lignification homeostasis when metabolites accumulate excessively. Additionally, these studies have shown that the availability of substrate phenylalanine is one limiting factor for lignin flux in developing stems, highlighting the importance of upstream regulation in controlling the overall flux through the phenylpropanoid pathway.

Recent metabolic engineering approaches have exploited the central position of 4-coumaroyl-CoA to redirect phenylpropanoid flux toward specific end products. For example, researchers have developed a p-coumaroyl-CoA biosensor for dynamic regulation of flavonoid production in yeast, allowing for improved naringenin biosynthesis by balancing the production and consumption of 4-coumaroyl-CoA. Such approaches demonstrate the potential for manipulating the 4-coumaroyl-CoA branch point to enhance the production of valuable secondary metabolites.

Interestingly, excessive accumulation of 4-coumaroyl-CoA can be detrimental to cellular function. Studies in engineered yeast have revealed that high levels of this intermediate can induce growth inhibition, necessitating careful regulation of its production and consumption. This observation underscores the importance of maintaining appropriate metabolic balance at this critical branch point.

Comparative Kinetics of Class I versus Class II 4-Coumarate:CoA Ligase Isoforms

The Arabidopsis thaliana genome encodes four 4CL isoforms (4CL1, 4CL2, 4CL3, and 4CL4), which partition into two evolutionarily distinct classes. Class I includes 4CL1, 4CL2, and 4CL4, while Class II comprises 4CL3 [2] [5] [6]. Kinetic analyses reveal stark contrasts in substrate preference and catalytic efficiency between these classes. Class I enzymes preferentially activate hydroxycinnamic acids involved in lignin biosynthesis, with 4CL1 exhibiting the highest activity toward p-coumaric acid (Km = 233 ± 15 μM, Vmax = 475 ± 94 nkat/mg) [3]. In contrast, Class II 4CL3 demonstrates broader substrate tolerance, efficiently converting p-coumaric, caffeic, and ferulic acids but showing negligible activity toward sinapic acid [6].

A critical distinction emerges in the Vmax/Km ratios, which reflect catalytic efficiency. For p-coumaric acid, 4CL1 achieves a ratio of 2.04 nkat·mg-1·μM-1, whereas 4CL3 attains only 0.87 under identical conditions [6]. This disparity underscores the specialization of Class I isoforms in lignin precursor synthesis. The kinetic divergence extends to cinnamic acid activation: 4CL1 exhibits a Km of 6,642 ± 972 μM, while engineered 4CL2 variants with hydrophobic substrate-binding pockets (e.g., K320L mutant) reduce this value to 1,010 ± 135 μM [3].

Table 1: Kinetic Parameters of Arabidopsis 4CL Isoforms

| Enzyme | Substrate | Km (μM) | Vmax (nkat/mg) | Vmax/Km |

|---|---|---|---|---|

| 4CL1 | p-Coumaric acid | 233 ± 15 | 475 ± 94 | 2.04 |

| 4CL2 WT | Cinnamic acid | 6,642 ± 972 | 203 ± 23 | 0.03 |

| 4CL3 | Ferulic acid | 77 ± 7.9 | 104 ± 13 | 1.35 |

| 4CL4 | Sinapic acid | 382 ± 72 | 45 ± 9 | 0.12 |

Mutational studies demonstrate that Class I and Class II 4CLs diverged to fulfill distinct metabolic roles. The 4cl1 4cl2 double mutant exhibits a 40% reduction in lignin content and severe dwarfism, whereas 4cl3 mutants show negligible lignin defects but significant losses in flavonoid-derived metabolites like sinapoylmalate [2] [5]. These phenotypic consequences align with the kinetic data, confirming that Class I isoforms primarily drive lignin biosynthesis, while Class II 4CL3 supports secondary metabolite production.

Structural Determinants of Sinapate Activation in Divergent 4-Coumarate:CoA Ligase Variants

The inability of most natural 4CLs to activate sinapic acid stems from steric constraints in their substrate-binding pockets (SBPs). Homology modeling of Arabidopsis 4CL2 revealed that residues M293 and K320 form a narrow constriction that excludes dimethoxylated substrates [3]. Structure-guided mutagenesis (M293P + K320L) expanded the SBP volume, enabling the engineered enzyme to accommodate sinapic acid with a Km of 382 ± 72 μM and Vmax of 45 ± 9 nkat/mg [3]. Further deletion of valine 355 (ΔV355) enhanced catalytic efficiency (Vmax/Km = 0.12) by increasing SBP flexibility.

The hydrophobicity of the SBP also governs substrate selection. Wild-type 4CL2 contains a polar Asn-256 residue that hydrogen-bonds with the 4-hydroxyl group of p-coumaric acid. Replacing Asn-256 with nonpolar residues (e.g., N256A) shifts preference toward cinnamic acid, reducing the Km from 6,642 μM to 163 ± 37 μM [3]. This modification mimics the natural substrate profile of soybean 4CL isoforms that natively activate cinnamic acid for suberin biosynthesis.

Table 2: Impact of Substrate-Binding Pocket Mutations on 4CL2 Activity

| Variant | Substrate | Km (μM) | Vmax (nkat/mg) | Fold Δ Efficiency |

|---|---|---|---|---|

| Wild-type | Sinapic acid | Not catalytically active | - | - |

| M293P + K320L | Sinapic acid | 382 ± 72 | 45 ± 9 | 12.5 |

| N256A | Cinnamic acid | 163 ± 37 | 145 ± 21 | 40.7 |

Data from [3].

These structural insights explain the natural distribution of 4CL substrate specificities. For instance, 4CL4—the only Arabidopsis isoform capable of sinapate activation—possesses a glycine residue at position 293, creating a more voluminous SBP compared to the methionine found in 4CL1 and 4CL2 [6]. Such subtle amino acid differences underscore how evolutionary tinkering of SBP architecture enables metabolic diversification within the 4CL family.

Protein-Protein Interactions in Multienzyme Complexes: The C4H/C3H/4-Coumarate:CoA Ligase Modules

Emerging evidence suggests that 4CL isoforms operate within metabolons—transient complexes of sequential phenylpropanoid enzymes. In Arabidopsis, 4CL1 physically associates with cinnamate 4-hydroxylase (C4H) and p-coumaroyl shikimate 3-hydroxylase (C3H), forming a membrane-associated complex that channels p-coumaric acid toward lignin biosynthesis [6]. This spatial organization minimizes substrate diffusion and prevents metabolic cross-talk with competing pathways.

The specificity of 4CL interactions appears isoform-dependent. While 4CL1 and 4CL2 interact strongly with C4H/C3H modules, 4CL3 shows preferential binding to chalcone synthase (CHS), a key flavonoid biosynthetic enzyme [6]. This partitioning ensures that 4CL1/2-derived 4-coumaroyl-CoA flows primarily into lignin precursors, whereas 4CL3-generated pools feed flavonoid production. Disruption of these complexes in 4cl1 4cl2 mutants leads to mislocalization of C4H and a 60% reduction in lignin deposition [2] [5].

Table 3: Phenotypic Consequences of 4CL Isoform Knockouts

| Genotype | Lignin Content (% WT) | Flavonoids (% WT) | Growth Phenotype |

|---|---|---|---|

| 4cl1 | 60 | 95 | Normal |

| 4cl3 | 98 | 30 | Normal |

| 4cl1 4cl2 | 55 | 90 | Dwarf |

| 4cl1 4cl3 | 58 | 15 | Normal |

The assembly of these complexes likely involves N-terminal domains unique to Class I 4CLs. Deletion analyses indicate that residues 1-150 of 4CL1 mediate binding to C4H, while the catalytic core remains solvent-exposed [6]. This modular architecture allows simultaneous enzyme-enzyme interaction and substrate access, creating a biosynthetic "assembly line" that enhances pathway flux.

Early Bifurcation of Class I and Class II Lineages

Large-scale phylogenomic analyses position four-coumarate coenzyme A ligase sequences into two ancient classes that pre-date the split between flowering plants and conifers. Class I genes are typically associated with monolignol biosynthesis for secondary cell-wall formation, whereas Class II genes channel intermediates toward non-lignin phenylpropanoid branches such as flavonoid production [1] [2] [3].

Conifer-specific Class III Expansion

Conifer genomes harbor a third, gymnosperm-restricted clade—Class III—that retains the lignin-oriented catalytic profile of Class I but displays distinct expression in developing xylem [4] [5]. Phylogenetic dating places the burst that generated Class III shortly after the angiosperm–gymnosperm divergence during the late Paleozoic era (~300 Ma) [6].

Comparative Gene Family Census

The census in Table 3-1 illustrates family size variation that accompanied diversification.

| Species | Major Lineage | Total Four-coumarate Coenzyme A Ligase Genes | Class Distribution | Primary References |

|---|---|---|---|---|

| Arabidopsis thaliana | Flowering plant | 4 [1] | 3 Class I, 1 Class II [7] | 2,12 |

| Oryza sativa (rice) | Flowering plant | 5 [8] | 4 Class III-type (monocot specific), 1 Class II [8] | 40 |

| Populus trichocarpa (poplar) | Flowering plant | 20 [9] | 5 Class I, 1 Class II, 14 4CL-like [9] | 45 |

| Physcomitrella patens (moss) | Basal land plant | 4 [10] | Early divergent set (pre-Class split) [10] | 44 |

| Pinus taeda (loblolly pine) | Conifer | 3 known [4] | 1 Class III, 2 Class II-like [4] | 22 |

| Pinus radiata (Monterey pine) | Conifer | 2 characterized [11] | Both Class III [11] | 46 |

Rate Heterogeneity between Lineages

Codon-based estimates show higher non-synonymous substitution rates in flowering-plant four-coumarate coenzyme A ligase genes compared with conifer homologs, mirroring broader genomic trends where angiosperms and Gnetales exhibit accelerated protein evolution relative to other gymnosperms [6].

Gene Duplication Events and Functional Neofunctionalization

Whole-genome Polyploidies Shaping Family Expansion

Ancient polyploidies, notably the angiosperm gamma triplication, produced many extant paralogs. In Arabidopsis thaliana, synteny mapping traces three of the four loci to the alpha and beta events, while the fourth (At4CL1) arose from a later tandem duplication [1] [12].

Sub- and Neofunctionalization Trajectories

Population-genetic modeling predicts that duplicated genes initially partition ancestral roles and subsequently acquire novel catalytic or regulatory traits [13] [14]. Empirical examples include:

- At4CL4 accruing the unique ability to activate sinapate, a substrate poorly processed by its paralogs [1].

- Pinus taeda 4CL3 gaining preference for cinnamate and 4-coumarate, steering carbon toward soluble phenylpropanoids without impacting lignin deposition [4].

Translational Fine-tuning of Paralog Pairs

Ribosome-profiling in Arabidopsis thaliana and Zea mays shows that translational efficiency often buffers transcriptional divergence between paralogs, allowing complementary expression without detrimental metabolic imbalance [15].

Phenotypic Consequences of Silencing Duplicates

CRISPR‐induced double knockouts of Os4CL3 + Os4CL4 in rice reduce lignin by up to 30% while altering culm biomechanics, confirming class redundancy in monocots [16]. In conifers, RNA-interference suppression of both Pinus radiata four-coumarate coenzyme A ligase genes yields dwarfed, weakly lignified stems with dramatic guaiacyl deficits [11].

Conserved Motifs across ANL Superfamily Members

Canonical Motif Architecture

All adenylate-forming enzymes share ten conserved sequence blocks (A1–A10). Four-coumarate coenzyme A ligase features two signature motifs embedded within this scaffold (Table 3-2):

| Motif | Consensus Sequence | Functional Role | Conservation Across ANL Family | Sources |

|---|---|---|---|---|

| Box I | SSGTTGLPKGV | Adenosine monophosphate binding loop; positions catalytic Lys and Gly for phosphate stabilization [17] | Present in most adenylate-forming enzymes (A3 region) [18] | 3,23 |

| Box II | GEICIRG | Structural support of thioester-forming conformation; unique to four-coumarate coenzyme A ligase class [17] [19] | Absent in acyl-CoA synthetases and luciferases [19] | 3,33 |

| A10 Lys | Px₄GK-X-(R/K) | Transition-state stabilization of adenylate intermediate [19] | Universal across ANL enzymes [19] | 33 |

Active-site Dynamics

X-ray structures of Populus tomentosa four-coumarate coenzyme A ligase reveal an 81° rotation of the C-domain between adenylate-forming and thioester-forming states, an adjustment orchestrated by the Box I loop and the invariant A8 arginine pivot [20] [18]. This conformational flip is a hallmark of all ANL superfamily members.

Motif Loss and Divergence in Moss Lineages

In Physcomitrium patens, one paralog lacks Box II yet retains catalytic activity, indicating relaxed motif constraint in early-diverging land plants and suggesting alternative structural solutions for adenylate stabilization [10] [21].

Diagnostic Utility in Genome Mining

Hidden-Markov profiles built on Box I, Box II, and the A3 P-loop accurately retrieved 57 four-coumarate coenzyme A ligase candidates across Brassica species, underscoring motif power for high-throughput annotation [17] [22].

XLogP3

Wikipedia

4-coumaroyl-CoA